molecular formula C6H11NO3S B3111958 Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide CAS No. 1870140-18-3

Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide

Cat. No.: B3111958
CAS No.: 1870140-18-3
M. Wt: 177.22 g/mol
InChI Key: XJVCBQQIEWBUJL-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide is a sulfone-containing heterocyclic compound characterized by a six-membered thiopyran ring with a carboxamide substituent at the 4-position and two sulfonyl oxygen atoms (S,S-dioxide configuration). Its molecular formula is C₇H₁₁NO₃S, with a molecular weight of 193.23 g/mol (derived from related structures in ). This compound is of significant interest in medicinal chemistry, particularly as a scaffold for antiviral agents. For example, Yamanouchi Pharmaceutical Co. developed derivatives of this compound (e.g., N-(2,6-dimethylphenyl)-N-(2-{[4-(1,3-oxazol-4-yl)phenyl]amino}-2-oxoethyl)this compound) for herpesvirus prophylaxis and treatment .

Key structural features include:

  • A saturated thiopyran ring (tetrahydro-2H-thiopyran) with sulfonyl groups at positions 1 and 1.
  • A carboxamide group at position 4, enabling hydrogen bonding and interactions with biological targets.
  • Variable substituents on the nitrogen atoms, which modulate pharmacological activity .

Properties

IUPAC Name

1,1-dioxothiane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c7-6(8)5-1-3-11(9,10)4-2-5/h5H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVCBQQIEWBUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide typically involves the oxidation of tetrahydrothiopyran derivatives. One common method is the oxidation of tetrahydro-2H-thiopyran-4-carboxamide using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to achieve high yields and purity of the compound. The use of environmentally friendly oxidizing agents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the compound back to its corresponding sulfide form.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a model compound for studying sulfur-containing heterocycles and their biological activities.

    Industrial Applications: It is used as an intermediate in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The amide group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide
  • Structure : Replaces the carboxamide group with a nitrile (-CN) at position 3.
  • Molecular formula: C₆H₉NO₂S (MW: 159.21 g/mol) .
  • Applications : Nitriles are often intermediates in organic synthesis, enabling further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines).
(b) 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide
  • Structure : Substitutes the carboxamide with an amine (-NH₂) at position 4.
  • Molecular formula: C₅H₁₁NO₂S (MW: 149.21 g/mol) .
  • Reactivity : The amine group facilitates nucleophilic reactions, such as acylation or alkylation, to generate derivatives like sulfonamides.
(c) Tetrahydro-4H-thiopyran-4-one 1,1-dioxide
  • Structure : Features a ketone group at position 4 instead of carboxamide.
  • Molecular formula : C₅H₈O₃S (MW: 148.18 g/mol) .
  • Applications : Ketones serve as electrophilic centers for condensation reactions (e.g., Grignard additions) and are precursors to alcohols or alkenes.

Pharmacologically Active Derivatives

(a) Nifurtimox
  • Structure: Tetrahydro-3-methyl-4-[(5-nitrofurfurylidene)amino]-2H-1,4-thiazine 1,1-dioxide (a thiazine analog).
  • Activity: Antitrypanosomal agent used for Chagas disease .
  • Comparison : Unlike the thiopyran-based carboxamide, nifurtimox incorporates a nitro group and a furan ring, enhancing redox activity for parasitic targeting.
(b) Benznidazole
  • Structure : N-Benzyl-2-nitroimidazole acetamide.
  • Activity: Another antitrypanosomal drug, structurally distinct due to its nitroimidazole core .
  • Comparison : Demonstrates the importance of nitro groups in antiparasitic activity, a feature absent in the carboxamide derivative.

Stability and Reactivity

  • Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide : Stable under dry conditions but may hydrolyze in humid environments, forming sulfonic acids .
  • Substituted 1,2-Thiazetidine 1,1-dioxides : Exhibit higher moisture sensitivity, rapidly hydrolyzing to sulfonamides or sulfonic acids .
  • Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide : The ester group (COOCH₃) is less reactive than carboxamide, enhancing stability for storage and transport .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity Stability Notes
This compound C₇H₁₁NO₃S 193.23 Carboxamide, sulfonyl Antiviral agents Moisture-sensitive
Tetrahydro-4H-thiopyran-4-one 1,1-dioxide C₅H₈O₃S 148.18 Ketone, sulfonyl Synthesis intermediate Stable under inert conditions
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide C₅H₁₁NO₂S 149.21 Amine, sulfonyl Precursor to sulfonamides Reacts with acylating agents
Nifurtimox C₁₀H₁₃N₃O₅S 287.29 Nitrofuran, thiazine Antitrypanosomal Redox-active, light-sensitive

Key Research Findings

Synthetic Versatility : Carboxamide derivatives are synthesized via N-alkylation or N-acylation of thiopyran precursors, with yields exceeding 80% in optimized conditions .

Biological Activity: Thiopyran-4-carboxamide derivatives show IC₅₀ values in the nanomolar range against herpesviruses, outperforming early analogs like acyclovir .

Hydrolytic Stability: Sulfonamide derivatives (e.g., 4-aminotetrahydro-2H-thiopyran 1,1-dioxide) are more hydrolytically stable than carboxamides, making them preferable for oral formulations .

Biological Activity

Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a six-membered ring structure that includes a sulfur atom and an amide functional group. Its molecular formula is C6H11N2O3SC_6H_{11}N_2O_3S with a molecular weight of 192.24 g/mol. The presence of the sulfonyl group (1,1-dioxide) enhances its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition or modulation of enzymatic activities. The amide group facilitates hydrogen bonding and other non-covalent interactions, contributing to the overall biological effects observed.

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological activities:

  • Antiviral Activity : Studies have shown that derivatives of this compound demonstrate significant antiviral properties against herpesviruses such as HSV-1, HSV-2, and VZV (varicella-zoster virus). These compounds have been proposed as potential therapeutic agents for treating viral infections due to their favorable pharmacokinetic profiles and lower mutagenic risks compared to traditional antiviral drugs .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential applications in treating bacterial infections.
  • Cancer Research : The compound's unique structure positions it as a candidate for drug development targeting cancer cells. Its ability to interact with biological systems makes it a valuable starting point for synthesizing new anticancer agents .

Case Studies

  • Antiviral Efficacy : A study published in a patent document detailed the synthesis of Tetrahydro-2H-thiopyran-4-carboxamide derivatives and their evaluation against herpesviruses. The results indicated that these derivatives exhibited potent antiviral activity with minimal side effects, suggesting their potential as safer alternatives to existing antiviral therapies .
  • Quantum Chemical Studies : Research involving quantum chemical calculations has provided insights into the reactivity and stability of Tetrahydro-2H-thiopyran derivatives. These studies help in understanding the electronic properties that contribute to their biological activity, guiding further drug design efforts .
  • Synthesis and Characterization : Various synthetic routes have been explored for producing this compound efficiently. Techniques such as the Ugi reaction have been employed to create complex derivatives with enhanced biological activities .

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, a comparison table is presented below:

Compound NameCAS NumberSimilarity IndexUnique Features
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide210240-20-30.97Lacks carboxamide functionality
3-Aminotetrahydrothiophene 1,1-dioxide51642-03-60.84Different position of amino group
Tetrahydro-2H-thiopyran-4-amide233763-40-10.64Lacks sulfonyl group
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide194152-05-10.68Hydroxyl instead of amine group

This comparison highlights how this compound's specific functional groups contribute to its distinct biological properties.

Q & A

Q. What are the optimal synthetic routes for Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide, and how do structural analogs influence pathway design?

Methodological Answer: The synthesis of this compound can be optimized using AI-powered retrosynthesis tools that leverage databases like PISTACHIO and REAXYS to predict one-step or multi-step routes . Key considerations include the reactivity of the carboxamide group and the stability of the 1,1-dioxide moiety. Comparative analysis with structural analogs (e.g., 1,1-dioxothiane-4-carboxylic acid or 2-thiophenecarboxylic acid) highlights the importance of ring saturation and electron-withdrawing groups in directing reaction pathways . For example:

CompoundStructural FeatureReactivity Consideration
1,1-Dioxothiane-4-carboxylic acidFully saturated ringEnhanced stability under acidic conditions
2-Thiophenecarboxylic acidAromatic ringSusceptibility to electrophilic substitution

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve the 3D structure, particularly for confirming the 1,1-dioxide configuration and carboxamide orientation .
  • NMR spectroscopy : Employ 13C^{13}\text{C} and 1H^{1}\text{H} NMR to verify ring conformation and hydrogen bonding patterns. For example, the deshielding of the carboxamide proton (δ ~10-12 ppm) indicates strong intermolecular interactions .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing isomers.

Q. What pharmacological screening strategies are used to evaluate its antiviral activity?

Methodological Answer: Anti-herpesvirus activity is assessed via:

  • In vitro assays : Plaque reduction assays against HSV-1/2, with EC50_{50} values calculated using dose-response curves.
  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability using LC-MS/MS to quantify plasma concentrations over time .
  • Safety profiling : Cytotoxicity is evaluated in Vero cells (CC50_{50}), with selectivity indices (SI = CC50_{50}/EC50_{50}) >10 indicating therapeutic potential .

Advanced Research Questions

Q. How can conflicting data on its pharmacological efficacy be resolved?

Methodological Answer: Contradictions in efficacy studies (e.g., varying EC50_{50} values across labs) may arise from differences in:

  • Viral strains : Standardize assays using reference strains (e.g., HSV-1 ATCC VR-733).
  • Cell lines : Use isogenic cell lines to control for genetic variability.
  • Compound purity : Verify purity via HPLC (>95%) and quantify degradation products under storage conditions (e.g., 4°C vs. -20°C).
    Statistical meta-analysis of published data can identify outliers and establish consensus efficacy thresholds .

Q. What experimental approaches elucidate its isomerization behavior under basic conditions?

Methodological Answer: The compound may undergo ring-opening or isomerization, as observed in related dihydrothiophene dioxides . To monitor this:

  • Kinetic studies : Use 1H^{1}\text{H} NMR to track time-dependent changes in D2_2O/NaOD solutions.
  • HPLC-MS : Separate and identify isomers under varying pH (7–12).
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for isomerization pathways.

Q. How can computational models validate synthetic route predictions for novel derivatives?

Methodological Answer: Validate AI-predicted routes (e.g., from Template_relevance Reaxys ) by:

  • Benchmarking : Compare predicted yields and reaction times with experimental results for known derivatives.
  • Docking studies : Use AutoDock Vina to assess whether structural modifications (e.g., substituting the carboxamide with a nitrile group) alter binding affinity to target proteins.
  • Thermodynamic profiling : Calculate Gibbs free energy (ΔG) for key steps using software like CP2K to identify rate-limiting stages.

Q. What strategies mitigate sulfur-oxygen bond instability during long-term storage?

Methodological Answer: The 1,1-dioxide group is prone to hydrolysis or reduction. Mitigation strategies include:

  • Lyophilization : Store as a lyophilized powder under argon to minimize moisture exposure.
  • Stabilizer additives : Use antioxidants (e.g., BHT) at 0.1% w/w in solution formulations.
  • Accelerated stability testing : Conduct stress tests (40°C/75% RH for 6 months) and monitor degradation via TGA and FTIR .

Q. How does its corrosion inhibition mechanism compare to structurally related sulfones?

Methodological Answer: Comparative electrochemical studies (e.g., polarization resistance and EIS measurements) reveal:

  • Adsorption efficiency : Tetrahydro-2H-thiopyran derivatives exhibit higher surface coverage on mild steel than 2-thiophenecarboxylic acid due to stronger chelation with Fe2+^{2+} .
  • Molecular dynamics simulations : Simulate adsorption energies using Materials Studio to correlate molecular geometry (e.g., ring planarity) with inhibition performance.

Data Contradiction Analysis Example
Observed Contradiction : Variability in anti-HSV activity (EC50_{50} = 0.5–5 µM across studies).
Resolution Workflow :

Standardize protocols : Align assay conditions (MOI, cell density, incubation time).

Quality control : Validate compound identity via 13C^{13}\text{C} NMR and elemental analysis.

Cross-lab validation : Collaborate with independent labs to replicate results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide
Reactant of Route 2
Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide

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